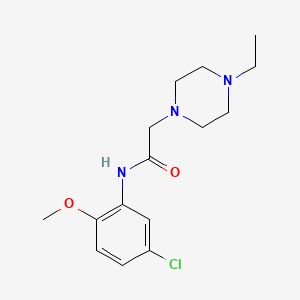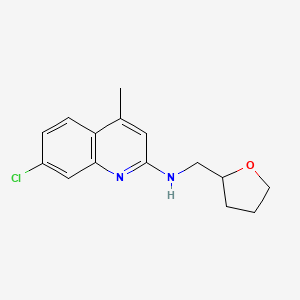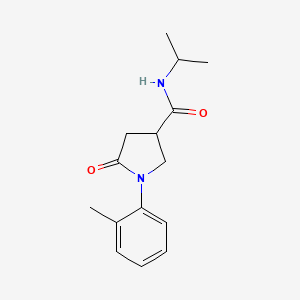
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an ethylpiperazine moiety. Such compounds are often investigated for their potential pharmacological properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-ethylpiperazine.
Acylation Reaction: The key step involves the acylation of 5-chloro-2-methoxyaniline with an acylating agent like chloroacetyl chloride to form an intermediate.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted acetamides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide depends on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)propionamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups, along with the ethylpiperazine moiety, may confer distinct properties compared to similar compounds.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWNGWZCIFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5358216.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5358230.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)

![N~1~-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-D-leucinamide](/img/structure/B5358246.png)

![ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5358257.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)
![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-N-pyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5358299.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5358312.png)
